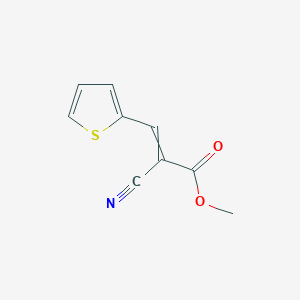

1--Methyl 2-cyano-3-(2-thienyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1--Methyl 2-cyano-3-(2-thienyl)acrylate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Studies have demonstrated that 1-methyl 2-cyano-3-(2-thienyl)acrylate exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action is attributed to its electrophilic nature, which allows it to form covalent bonds with essential biomolecules, disrupting cellular functions .

- Case Study : In vitro tests indicated that modifications to the compound's structure could enhance its antibacterial efficacy, suggesting a pathway for developing new antimicrobial agents.

-

Antifungal and Anticancer Properties :

- Research has indicated that derivatives of cyanoacrylates can possess antifungal and anticancer activities. This opens avenues for the development of therapeutic agents targeting fungal infections and cancer cells .

- Example : Derivatives with structural modifications have shown enhanced activity against specific cancer cell lines, warranting further investigation into their therapeutic potential.

Material Science Applications

-

Adhesives and Polymers :

- Cyanoacrylates are widely recognized for their use as monomers in producing adhesives and polymer materials. The unique properties of 1-methyl 2-cyano-3-(2-thienyl)acrylate make it suitable for formulating high-performance adhesives .

- Application Insight : The compound's rapid polymerization under mild conditions enhances its utility in industrial applications where quick bonding is essential.

-

Dye-Sensitized Solar Cells :

- The absorption properties of cyanoacrylates in the UV-Vis region allow them to be used as precursors for dye-sensitized photovoltaic materials. This application is crucial in developing renewable energy technologies .

- Research Example : Studies have shown that incorporating cyanoacrylates into solar cell designs can improve efficiency due to their light-harvesting capabilities .

Analytical Chemistry Applications

- MALDI Matrix Development :

- Recent advancements have identified 1-methyl 2-cyano-3-(2-thienyl)acrylate as a potential matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It has been effective in analyzing various compounds, including lipids and proteins .

- Performance Metrics : The use of this compound as a MALDI matrix resulted in high signal-to-noise ratios and improved spectral resolution compared to conventional matrices, highlighting its analytical advantages .

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 1-Methyl 2-cyano-3-(2-thienyl)acrylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear indirect-vent, impact-resistant goggles, face shields, and nitrile gloves. Use clean, non-absorbent lab coats daily to minimize contamination .

- Emergency Measures: Install emergency showers and eyewash stations in the immediate work area. In case of skin contact, wash immediately with soap and water; contaminated clothing must be laundered separately by informed personnel .

- Ventilation: Use fume hoods for dispensing or synthesizing the compound to avoid inhalation exposure. Pump liquids directly from storage containers to minimize manual handling .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

Methodological Answer:

- Sample Preparation: Dissolve the compound in deuterated DMSO for NMR to enhance solubility and reduce signal broadening. For IR, use KBr pellets to detect cyano (C≡N) stretches near 2200–2250 cm⁻¹ and ester carbonyl (C=O) bands at ~1700 cm⁻¹ .

- Reference Data: Cross-validate spectral peaks with NIST Chemistry WebBook entries for cyanoacrylates, focusing on substituent-specific shifts (e.g., thienyl groups alter π-conjugation, affecting chemical shifts) .

Q. What synthetic strategies improve yield and purity of 1-Methyl 2-cyano-3-(2-thienyl)acrylate?

Methodological Answer:

- Reaction Optimization: Use a Knoevenagel condensation between methyl cyanoacetate and 2-thiophenecarboxaldehyde. Catalyze with piperidine in ethanol under reflux (70–80°C) for 6–8 hours. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .

- Purification: Recrystallize from ethanol or perform column chromatography (silica gel, gradient elution) to isolate the trans (E)-isomer, which dominates due to steric hindrance .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms of this compound?

Methodological Answer:

- Single-Crystal Growth: Diffuse hexane into a saturated dichloromethane solution to obtain high-quality crystals. Select crystals >0.2 mm for diffraction .

- Data Collection/Refinement: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures with SHELXS-97 and refine using SHELXL-97. Analyze disorder in the thienyl group using PART instructions .

Table 1. Crystallographic Parameters for Related Cyanoacrylates

Q. How to address conflicting reactivity data in Diels-Alder reactions involving this acrylate?

Methodological Answer:

- Electronic Effects: The cyano group acts as a strong electron-withdrawing group, enhancing dienophile reactivity. However, steric hindrance from the thienyl group may reduce reaction rates. Use DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals and predict regioselectivity .

- Experimental Validation: Compare cycloaddition yields with furan vs. cyclopentadiene dienes under identical conditions (e.g., toluene, 110°C). Analyze regiochemistry via NOESY NMR or X-ray diffraction .

Q. What strategies mitigate solvent-induced degradation during long-term storage?

Methodological Answer:

- Stability Studies: Store samples in amber vials under argon at –20°C. Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30) .

- Additives: Incorporate 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated polymerization. Confirm stability via DSC, noting the absence of exothermic peaks .

Q. How to analyze contradictory photophysical data in thienyl-substituted acrylates?

Methodological Answer:

- UV-Vis and Fluorescence: Measure absorption/emission in solvents of varying polarity (e.g., cyclohexane vs. DMF). The thienyl group’s electron-rich nature may cause red shifts in polar solvents due to intramolecular charge transfer .

- Lifetime Measurements: Use time-resolved fluorescence to distinguish between monomeric and aggregated states, which can skew quantum yield calculations .

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

methyl 2-cyano-3-thiophen-2-ylprop-2-enoate |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,1H3 |

InChI Key |

CBDSDTBRTIZHFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=CS1)C#N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.